1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde
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Overview
Description
1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde is an organic compound with the molecular formula C12H16N2O It is a derivative of piperidine and pyridine, featuring a piperidine ring substituted with a methylpyridinyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as tetrahydrofuran, and may require the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed:
Oxidation: Formation of 1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid.
Reduction: Formation of 1-(6-Methylpyridin-2-yl)piperidine-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyridine ring may also participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid
- 1-(6-Methylpyridin-2-yl)piperidine-4-methanol
- 1-(6-Methylpyridin-2-yl)piperidine-4-nitrile
Uniqueness: 1-(6-Methylpyridin-2-yl)piperidine-4-carbaldehyde is unique due to the presence of both an aldehyde group and a methylpyridinyl substituent on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)piperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10-3-2-4-12(13-10)14-7-5-11(9-15)6-8-14/h2-4,9,11H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUHJHCKRPGPKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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